molecular formula C7H15N3O B1270848 3-Amino-1-piperazin-1-yl-propan-1-one CAS No. 691394-08-8

3-Amino-1-piperazin-1-yl-propan-1-one

Cat. No. B1270848
CAS RN: 691394-08-8
M. Wt: 157.21 g/mol
InChI Key: KIPRVSOTALWIDV-UHFFFAOYSA-N
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Description

“3-Amino-1-piperazin-1-yl-propan-1-one” is a chemical compound with a molecular weight of 230.13 . It is typically used for research purposes .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H17N3 . The InChI key is UVLSCMIEPPWCHZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 143.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass is 143.142247555 g/mol .

Scientific Research Applications

Asymmetric Synthesis

The compound 3-Amino-1-piperazin-1-yl-propan-1-one has been utilized in asymmetric synthesis. For example, it was involved in the synthesis of enantiomers of 1-{2-hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one, using hydrolytic kinetic resolution. This method demonstrated high enantiomeric purity, showcasing the compound's effectiveness in producing aminoalcohols (Kulig, Nowicki, & Malawska, 2007).

Piperazine Derivative Synthesis

The compound is used in the synthesis of piperazine derivatives. For instance, 6,8-Diazabicyclo[3.2.2]nonanes, interesting as conformationally restricted piperazines, were synthesized starting from the proteinogenic amino acid (S)-glutamate, involving 3-(piperazin-2-yl)propionic acid esters (Weigl & Wünsch, 2000).

Anticancer Research

In anticancer research, a heterocyclic compound incorporating this compound showed potential against bone cancer cell lines. This highlights its relevance in developing new anticancer agents (Lv et al., 2019).

Antiviral and Antimicrobial Studies

This compound derivatives were designed as inhibitors of HIV-1 RT, showing significant inhibition and anti-HIV-1 activity. These studies suggest its potential in antiviral therapies (Chander et al., 2016).

Antidepressant Development

Its derivatives have been explored as potential antidepressants with dual action at 5-HT1A serotonin receptors and serotonin transporter. This indicates its potential in developing new classes of antidepressant drugs (Martínez et al., 2001).

Allosteric Enhancer of A1 Adenosine Receptor

In the context of enhancing A1 adenosine receptor activity, derivatives of this compound have been synthesized and evaluated, showing significant results in binding and functional studies (Romagnoli et al., 2008).

Compound Library Production

This compound is also instrumental in the production of compound libraries, particularly in the synthesis of chiral non-racemic piperazine derivatives, contributing to the diversity and versatility of piperazine-based compound libraries for drug discovery (Guduru et al., 2018).

properties

IUPAC Name

3-amino-1-piperazin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-2-1-7(11)10-5-3-9-4-6-10/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPRVSOTALWIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373414
Record name 3-amino-1-piperazin-1-yl-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

691394-08-8
Record name 3-amino-1-piperazin-1-yl-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 691394-08-8
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